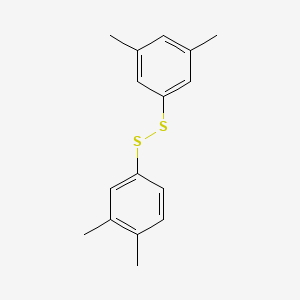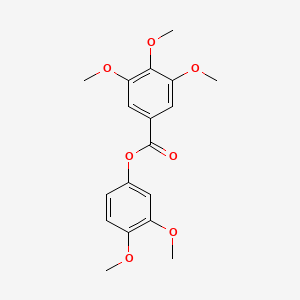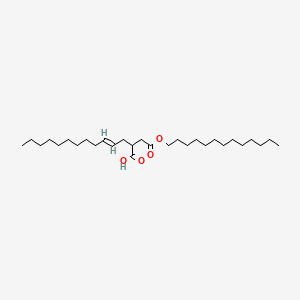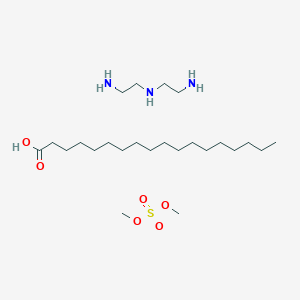
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is a complex organic compound belonging to the morphinan class. Compounds in this class are known for their diverse pharmacological activities, including analgesic and antitussive properties. This compound’s unique structure, featuring an epoxy group, hydroxyl group, methoxy group, and propynyl group, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the morphinan skeleton: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The epoxy, hydroxyl, methoxy, and propynyl groups are introduced through specific reactions such as epoxidation, hydroxylation, methylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
化学反应分析
Types of Reactions
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group may produce diols.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
相似化合物的比较
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other morphinan derivatives. The presence of the epoxy and propynyl groups, in particular, may result in unique interactions with molecular targets and distinct pharmacological effects.
属性
CAS 编号 |
84962-45-8 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-ynyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h1,4-5,15,18,23H,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
InChI 键 |
CJIBNJHPNWBQCT-XFWGSAIBSA-N |
手性 SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC#C)[C@@H](O2)C(=O)CC5)O)C=C1 |
规范 SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC#C)C(O2)C(=O)CC5)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)


![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)




